Furan-2-yl(2-(methylthio)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(2-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-15-11-7-3-2-5-9(11)12(13)10-6-4-8-14-10/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNJFDYLOVLKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of Furan 2 Yl 2 Methylthio Phenyl Methanol Derivatives
Transformations at the Secondary Alcohol Functionality
The secondary alcohol group is a key site for a variety of synthetic modifications, including oxidation, etherification, esterification, and rearrangement reactions.
The oxidation of the secondary alcohol in Furan-2-yl(2-(methylthio)phenyl)methanol to the corresponding ketone, Furan-2-yl(2-(methylthio)phenyl)methanone, is a fundamental transformation. However, a significant challenge in this reaction is the potential for competitive oxidation of the sulfur atom in the methylthio group. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions is therefore crucial to achieve chemoselectivity.
Mild oxidizing agents are generally preferred to avoid over-oxidation or reaction at the thioether. Reagents like manganese dioxide (MnO₂) are known to be effective for the selective oxidation of benzylic and allylic alcohols, and would likely be suitable for this substrate. youtube.com Another approach involves the use of catalyst systems designed for the selective oxidation of secondary alcohols. For instance, iron-based catalysts with hydrogen peroxide (H₂O₂) have been shown to selectively oxidize secondary alcohols over primary ones, and such systems may offer selectivity in the presence of a thioether. rsc.org More specialized methods, such as using bis(methanesulfonyl) peroxide, have been developed for the selective synthesis of benzylic alcohols from C-H bonds, highlighting the nuances in controlling oxidation at the benzylic position. nih.gov
Conversely, if oxidation of the thioether is desired alongside or instead of the alcohol, stronger oxidants or different catalytic systems would be employed, as discussed in section 3.2.1.
Table 1: Potential Reagents for Selective Oxidation of the Secondary Alcohol
| Oxidizing Agent/System | Expected Product | Key Features |
| Manganese Dioxide (MnO₂) | Furan-2-yl(2-(methylthio)phenyl)methanone | Selective for benzylic/allylic alcohols. |
| Iron(II) salts / H₂O₂ | Furan-2-yl(2-(methylthio)phenyl)methanone | Chemoselective for secondary alcohols. rsc.org |
| Dess-Martin Periodinane | Furan-2-yl(2-(methylthio)phenyl)methanone | Mild conditions, broad applicability. |
The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com For this compound, treatment with a strong base such as sodium hydride (NaH) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the desired ether. Given the SN2 mechanism, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions. masterorganicchemistry.com
Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (commonly sulfuric acid), is a standard procedure. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it to completion, water is typically removed, or one of the reactants is used in excess. chemguide.co.uk For instance, reacting the title compound with acetic acid in the presence of an acid catalyst would produce Furan-2-yl(2-(methylthio)phenyl)methyl acetate. Microwave-assisted esterification using coupling reagents has also been shown to be effective for furan-containing alcohols and carboxylic acids. researchgate.net
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Product Class |
| Williamson Ether Synthesis | 1. NaH2. R-X (e.g., CH₃I) | Alkyl ether |
| Fischer Esterification | R-COOH (e.g., CH₃COOH), H⁺ catalyst | Ester |
| Acylation | R-COCl, pyridine | Ester |
Under acidic conditions, 2-furylcarbinols like this compound are susceptible to dehydration and skeletal rearrangements. The most prominent of these is the Piancatelli rearrangement. wikipedia.orgnih.gov This acid-catalyzed process transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives through a 4π-electrocyclization mechanism. wikipedia.org
The proposed mechanism begins with the protonation of the secondary alcohol, followed by the loss of water to form a resonance-stabilized carbocation. nih.gov A water molecule can then attack the furan (B31954) ring, leading to a ring-opened intermediate that subsequently undergoes an electrocyclic ring closure to form the cyclopentenone ring system. nih.govresearchgate.net This rearrangement is highly stereoselective, typically yielding the trans isomer of the product. nih.gov The aza-Piancatelli reaction is a variation where an amine, instead of water, acts as the nucleophile, leading to 4-aminocyclopentenone derivatives. nih.govacs.org The specific conditions and the nature of the substituents on the furan and phenyl rings can influence the reaction pathway and the final products. researchgate.net
Reactions Involving the Methylthio Group
The methylthio group is another reactive center in the molecule, primarily undergoing oxidation at the sulfur atom and participating in nucleophilic reactions.
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is highly dependent on the choice of oxidant and the stoichiometry used. masterorganicchemistry.com
To Sulfoxide: Selective oxidation to the sulfoxide, Furan-2-yl(2-(methylsulfinyl)phenyl)methanol, can be achieved using one equivalent of a mild oxidizing agent. acs.org Common reagents for this purpose include hydrogen peroxide (H₂O₂), often with a catalyst like Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org Hypervalent iodine reagents, such as IBX-esters, are also known to cleanly oxidize sulfides to sulfoxides without over-oxidation. umn.edu Aerobic oxidation using molecular oxygen in the presence of specific catalysts can also be highly selective. acs.org
To Sulfone: Further oxidation of the sulfoxide to the sulfone, Furan-2-yl(2-(methylsulfonyl)phenyl)methanol, typically requires stronger oxidizing conditions or an excess of the oxidizing agent. Using two or more equivalents of m-CPBA or H₂O₂ will generally drive the reaction to the sulfone stage. masterorganicchemistry.com
The chemoselectivity between the alcohol and the thioether is a critical consideration. Many reagents used for thioether oxidation can also oxidize alcohols. Therefore, protecting the alcohol group prior to thioether oxidation may be necessary to achieve the desired outcome.
Table 3: Selective Oxidation of the Methylthio Group
| Product | Reagent(s) | Key Conditions |
| Sulfoxide | H₂O₂ / Sc(OTf)₃ | Catalytic, controlled stoichiometry organic-chemistry.org |
| Sulfoxide | m-CPBA (1 equiv.) | Low temperature |
| Sulfone | m-CPBA (>2 equiv.) | Higher temperature or longer reaction time |
| Sulfone | H₂O₂ (excess) | Often requires a catalyst |
The sulfur atom in the methylthio group exhibits nucleophilic character due to its lone pairs of electrons. It can react with electrophiles, most notably alkyl halides, to form sulfonium (B1226848) salts. thieme-connect.com For example, treatment of this compound with an alkyl halide like methyl iodide would lead to the formation of a methyl-(2-(furan-2-yl(hydroxy)methyl)phenyl)(methyl)sulfonium iodide salt. These sulfonium salts are themselves potent alkylating agents. chemrxiv.org
While the sulfur in a thioether is typically nucleophilic, under certain conditions, it can be rendered electrophilic. This "umpolung" of reactivity can be achieved by converting the thioether into a species with a good leaving group on the sulfur atom. acsgcipr.org For example, reaction with a halogenating agent could form a halosulfonium salt, which would then be susceptible to attack by nucleophiles at the sulfur center. However, direct electrophilic attack on the sulfur of a neutral thioether is less common than its nucleophilic reactions.
Electrophilic and Nucleophilic Reactivity of the Furan and Phenyl Rings
The reactivity of this compound is dictated by the electronic character of its two aromatic systems: the electron-rich furan ring and the substituted phenyl ring.
The furan ring is a π-rich heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The oxygen atom in the furan ring donates electron density, activating the ring for electrophilic attack. Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance, involving three resonance structures, compared to attack at the C3 or C4 positions which only allows for two resonance structures. chemicalbook.commatanginicollege.ac.inyoutube.com
In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. The bulky (2-(methylthio)phenyl)methanol substituent at the C2 position may also sterically hinder attack at the C3 position, further favoring substitution at the C5 position.
Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and Friedel-Crafts reactions. However, due to the high reactivity of the furan ring, these reactions must be carried out under mild conditions to avoid polymerization or ring-opening. matanginicollege.ac.in
The phenyl ring in this compound is substituted with a methylthio (-SCH3) group and a furan-2-yl-methanol group. The methylthio group is an ortho, para-directing activator in electrophilic aromatic substitution due to the ability of the sulfur atom to donate a lone pair of electrons to stabilize the arenium ion intermediate. The furan-2-yl-methanol group is also expected to be an ortho, para-directing group.
Given the positions of the existing substituents, electrophilic attack on the phenyl ring is most likely to occur at the positions ortho and para to the methylthio group. The substitution pattern will be influenced by the steric hindrance imposed by the adjacent furan-2-yl-methanol group.
Nucleophilic aromatic substitution on the phenyl ring is generally difficult and requires the presence of strong electron-withdrawing groups, which are absent in this molecule. However, the methylthio group can be oxidized to a methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) group. These are strong electron-withdrawing groups and would activate the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.
Cycloaddition and Pericyclic Reactions of the Furan Moiety
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org The aromaticity of furan is relatively low, allowing it to overcome its resonance stabilization energy to participate in these reactions. chemicalbook.com The reactivity of furan as a diene is influenced by the substituents on the ring. Electron-donating groups on the furan ring can increase the rate of the Diels-Alder reaction, while electron-withdrawing groups can decrease it.
In this compound, the (2-(methylthio)phenyl)methanol substituent is primarily electron-donating in character, which should enhance the reactivity of the furan ring as a diene in Diels-Alder reactions. These reactions are often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by reaction conditions such as temperature and the nature of the dienophile. nih.gov For example, at lower temperatures, the kinetic endo product is often favored, while at higher temperatures, the thermodynamic exo product may be preferred. nih.gov
Below is a table summarizing the expected reactivity of the furan moiety in cycloaddition reactions.
| Reaction Type | Role of Furan Moiety | Expected Reactivity | Influencing Factors |
| Diels-Alder [4+2] | Diene | Enhanced | Electron-donating substituent, temperature, dienophile |
| [2+2] Cycloaddition | Alkene component | Possible | Photochemical conditions |
Elucidation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms provides a deeper understanding of the chemical transformations of this compound. Spectroscopic monitoring and isotopic labeling are powerful techniques for this purpose.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of reactions and identifying transient intermediates.
¹H and ¹³C NMR Spectroscopy: These techniques can be used to follow the disappearance of starting materials and the appearance of products over time. Changes in chemical shifts and coupling constants can provide detailed structural information about any intermediates that are formed. For instance, the formation of a carbocation intermediate in an electrophilic substitution reaction would lead to significant downfield shifts for the protons and carbons near the positive charge.
IR Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. For example, in an oxidation reaction of the methanol (B129727) group, the disappearance of the O-H stretch and the appearance of a C=O stretch would be readily observable.
A kinetic study on related furan derivatives, 2-Y-3-(5-methylthio- and 5-methylsulfonyl-2-furyl)acrylonitriles, demonstrated the use of UV-Vis spectroscopy to monitor the rate of nucleophilic substitution on the furan ring. chempap.orgchemicalpapers.com The rate of reaction was found to be dependent on the nature of the nucleophile and the substituent at the 2-position of the furan ring. chempap.orgchemicalpapers.com
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms during a reaction. Deuterium (B1214612) (²H or D) is a common isotope used in these studies.
For example, in a study of the hydrogenation of 2-methylfuran (B129897) over a palladium catalyst, deuterium labeling was used to investigate the mechanism of C-O bond cleavage. nih.govresearchgate.net The distribution of deuterium in the products provided insights into the intermediates and pathways involved in the reaction. nih.govresearchgate.net
A similar approach could be applied to study the reactions of this compound. For instance, by replacing the hydrogen of the methanol group with deuterium, one could track the cleavage of the O-H bond in oxidation or esterification reactions. Similarly, deuterating specific positions on the furan or phenyl rings could help to elucidate the mechanism of substitution reactions. The kinetic isotope effect (KIE), where a C-H bond is cleaved more slowly than a C-D bond, can also provide evidence for the rate-determining step of a reaction.
| Isotopic Label | Position of Label | Potential Application | Information Gained |
| Deuterium (D) | Methanol group (-OH) | Oxidation, Esterification | Elucidation of O-H bond cleavage mechanism |
| Deuterium (D) | Furan ring (e.g., C5) | Electrophilic Substitution | Confirmation of substitution site and mechanism |
| Deuterium (D) | Phenyl ring | Electrophilic Substitution | Determination of substitution pattern |
| Carbon-13 (¹³C) | Methanol carbon | Decarbonylation | Tracing the fate of the carbon atom |
| Sulfur-34 (³⁴S) | Methylthio group | Oxidation, Nucleophilic displacement | Following the transformation of the sulfur group |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A complete NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR: A proton NMR spectrum would provide crucial information about the chemical environment of all hydrogen atoms in the molecule. Key expected signals would include:
A singlet for the methylthio (-SCH₃) protons.
Multiplets in the aromatic region corresponding to the protons on the phenyl ring.
Signals for the protons of the furan (B31954) ring.
A signal for the methine proton of the carbinol group (-CHOH-).
A signal for the hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Expected signals would correspond to the carbons of the methylthio group, the phenyl ring, the furan ring, and the carbinol carbon. The chemical shifts would be indicative of their electronic environments.
Quantitative Analysis: Integration of the ¹H NMR signals would confirm the relative number of protons in each environment, while quantitative ¹³C NMR could provide information on the number of each type of carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and not based on published experimental results.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another. For instance, it would show correlations between the protons on the furan ring and between adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton by connecting fragments, for example, showing correlations from the methine proton to carbons in both the furan and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would provide insights into the three-dimensional conformation of the molecule in solution, for instance, the spatial relationship between the furan and phenyl rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: An IR spectrum would identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected absorption bands would include:
A broad O-H stretching band for the alcohol group.
C-H stretching bands for the aromatic and furan rings, as well as the methyl group.
C=C stretching bands for the aromatic and furan rings.
C-O stretching bands for the alcohol and the furan ether linkage.
C-S stretching for the methylthio group.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. It is particularly sensitive to non-polar bonds and would be useful for characterizing the C-S bond and the aromatic ring vibrations.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies Note: The following data is predictive and not based on published experimental results.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula.
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented, and the masses of the resulting fragments are detected. Analyzing these fragmentation patterns would help to confirm the connectivity of the different parts of the molecule, such as the loss of a water molecule from the alcohol, or cleavage at the bond between the furan and phenyl-methanol moieties.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Should a suitable single crystal of furan-2-yl(2-(methylthio)phenyl)methanol be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and how the molecules pack together in the crystal lattice.
Computational and Theoretical Chemistry Studies
Computational Modeling of Reaction Mechanisms
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Without access to published research specifically on Furan-2-yl(2-(methylthio)phenyl)methanol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Energetic Profiles of Reaction Pathways
Detailed energetic profiles for reaction pathways involving this compound, which would include calculations of transition state energies, activation energies, and the energies of intermediates and products, have not been reported in the searched literature. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms, predicting reaction kinetics, and determining the thermodynamic feasibility of different transformations.
In the absence of specific data, it is not possible to construct a data table detailing the energetic profiles of its reaction pathways. For context, such a table would typically include:
Reaction Step: The specific elementary step in a proposed reaction mechanism.
Reactant(s): The molecule(s) at the start of the step.
Transition State (TS): The high-energy structure between reactants and products.
Product(s): The molecule(s) at the end of the step.
Activation Energy (ΔEa): The energy barrier that must be overcome for the reaction to occur.
Without published computational studies on this compound, any discussion of its specific reaction pathways and their energetic profiles would be purely speculative.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character and predicting the regioselectivity and stereoselectivity of chemical reactions.
For furan (B31954) and its derivatives, FMO theory is often used to explain their reactivity in electrophilic aromatic substitution and cycloaddition reactions. The furan ring is electron-rich, making it a good nucleophile. The HOMO is typically located on the furan ring, and its energy and the location of its largest lobes can predict the most likely site of electrophilic attack, which is generally the C2 position.
However, a specific FMO analysis for This compound is not available in the current body of scientific literature. Such an analysis would provide valuable insights into how the interplay between the furan ring, the alcohol group, and the methylthiophenyl substituent influences the molecule's electronic structure and reactivity.
A hypothetical data table for an FMO analysis would typically present the following information, calculated using quantum chemical methods:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | N/A | The highest energy orbital containing electrons; indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | N/A | The lowest energy orbital without electrons; indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | N/A | The energy difference between the HOMO and LUMO; a smaller gap generally suggests higher reactivity and lower kinetic stability. |
Without dedicated computational studies on this compound, the specific energy values and orbital distributions remain undetermined.
Stereochemical Control in Synthesis and Reactivity
Development of Stereoselective Synthetic Routes
The synthesis of a single enantiomer of furan-2-yl(2-(methylthio)phenyl)methanol requires stereoselective methods. The primary strategies to achieve this involve the asymmetric reduction of a prochiral ketone precursor or the enantioselective addition of a nucleophile to an aldehyde.
Asymmetric catalysis stands as one of the most efficient methods for synthesizing chiral alcohols. This approach typically involves the reduction of the corresponding prochiral ketone, furan-2-yl(2-(methylthio)phenyl)methanone, using a chiral catalyst and a hydrogen source. Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral ligands are well-documented for their high efficiency and enantioselectivity in the hydrogenation of aryl heteroaryl ketones. organic-chemistry.orgnih.gov
A potential synthetic approach is the asymmetric transfer hydrogenation (ATH) of furan-2-yl(2-(methylthio)phenyl)methanone. In this process, a hydrogen donor like formic acid or isopropanol (B130326) is used in conjunction with a chiral catalyst. acs.org Tethered Ru(II)/N-tosyl-1,2-diphenylethylenediamine (TsDPEN) catalysts, for instance, have proven effective for the asymmetric reduction of a wide range of ketones, including those with heteroaromatic rings. organic-chemistry.orgacs.org The reaction is designed to selectively produce one of the two possible enantiomers in high enantiomeric excess (e.e.).
Table 1: Representative Catalytic Systems for Asymmetric Reduction
| Catalyst Precursor | Chiral Ligand | Reducing Agent | Solvent | Typical Enantiomeric Excess (e.e.) (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | >95 |
| [RhCl₂(cod)]₂ | (R)-BINAP | H₂ (50 atm) | MeOH | >98 |
| Cp*IrCl[(S,S)-TsDPEN] | (S,S)-TsDPEN | i-PrOH | Toluene | >97 |
Note: This data is representative of asymmetric reductions of similar aryl heteroaryl ketones and illustrates potential outcomes for the synthesis of this compound.
An alternative strategy for stereocontrol utilizes a chiral auxiliary. This method involves covalently attaching a chiral molecule to the starting material to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a furan-2-carboxylic acid derivative could be esterified with a chiral alcohol, such as (+)-8-phenylmenthol. researchgate.net The resulting chiral ester can then undergo a diastereoselective addition of a 2-(methylthio)phenyl organometallic reagent (e.g., a Grignard or organolithium reagent). The steric hindrance imposed by the chiral auxiliary directs the nucleophile to attack one face of the carbonyl group preferentially, leading to one diastereomer in excess. Subsequent cleavage of the ester bond would yield the enantiomerically enriched this compound.
Substrate-controlled reactions rely on an existing stereocenter within the substrate to influence the formation of a new stereocenter. This approach is most relevant when a molecule already possesses chirality. In the context of synthesizing this compound from achiral precursors, this method is not directly applicable unless a chiral center is introduced in an earlier step of a multi-step synthesis. For instance, if the furan (B31954) or phenyl ring were substituted with a chiral group, that group could potentially direct a diastereoselective reduction of the ketone.
Analysis of Diastereomeric and Enantiomeric Purity
The successful stereoselective synthesis of this compound necessitates robust analytical methods to quantify its enantiomeric purity. The most common and reliable technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov
Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte, causing them to travel through the column at different rates. As a result, the two enantiomers are separated and can be quantified. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of chiral alcohols. nih.gov The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Illustrative Chiral HPLC Analysis Data
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (R)-enantiomer | 12.5 | 98,500 | 98.5 |
| (S)-enantiomer | 15.2 | 1,500 | 1.5 |
Note: This table represents a hypothetical result from a chiral HPLC analysis, demonstrating the separation and quantification leading to an enantiomeric excess (e.e.) of 97% for the (R)-enantiomer.
Determination of Absolute and Relative Stereochemistry
While chiral HPLC can confirm the enantiomeric purity of a sample, it does not reveal the absolute configuration (the actual R or S designation) of the major enantiomer. The definitive method for determining the absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. nih.gov This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
If the synthesized chiral alcohol can be grown into a suitable single crystal, X-ray diffraction analysis can provide precise data on bond lengths, bond angles, and the absolute configuration, often determined using the Flack parameter.
Table 3: Hypothetical Crystallographic Data for (R)-Furan-2-yl(2-(methylthio)phenyl)methanol
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.45 |
| c (Å) | 20.12 |
| Flack Parameter | 0.02(3) |
| Absolute Configuration | R |
Note: This table presents plausible single-crystal X-ray diffraction data that would confirm the absolute stereochemistry of the compound.
In cases where obtaining a suitable crystal is not feasible, the absolute configuration can sometimes be inferred by comparing its chiroptical properties, such as its specific rotation or circular dichroism (CD) spectrum, to those of structurally related compounds with known absolute configurations.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Chemical Synthesis
Furan-2-yl(2-(methylthio)phenyl)methanol serves as a key intermediate in the synthesis of more complex molecules. Its structural features, including the furan (B31954) ring, the phenyl group functionalized with a methylthio substituent, and the reactive methanol (B129727) group, make it a valuable precursor for a variety of chemical transformations.
The furan moiety itself is a versatile component in organic synthesis. It can participate in various reactions such as Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, allowing for the construction of diverse molecular scaffolds. The presence of the 2-(methylthio)phenyl group introduces additional functionality and steric influence, which can be exploited to achieve specific stereochemical outcomes in subsequent reactions.
Researchers have utilized derivatives of similar furan-containing compounds in palladium-catalyzed carbonylation reactions to produce corresponding acetates, demonstrating the reactivity of the furan nucleus in the presence of transition metal catalysts. unive.it While direct studies on this compound are limited, the established reactivity of related furan alcohols suggests its potential in similar synthetic strategies.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Furan-2-yl(2-(methylthio)phenyl)ketone |
| Etherification | Alkyl halide, base | Furan-2-yl(2-(methylthio)phenyl)methyl ether |
| Esterification | Acyl chloride or carboxylic acid, catalyst | Furan-2-yl(2-(methylthio)phenyl)methyl ester |
| Nucleophilic Substitution | Nucleophile (e.g., azide, cyanide) after activation of the hydroxyl group | Substituted furan derivatives |
The methylthio group on the phenyl ring can also be a site for further chemical modification. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties and coordinating ability of the molecule, opening up new avenues for derivatization.
Integration into Novel Heterocyclic Architectures
The structural components of this compound make it an ideal candidate for the synthesis of novel and complex heterocyclic systems. The furan ring can act as a diene in [4+2] cycloaddition reactions, leading to the formation of bicyclic ethers. Subsequent transformations of these adducts can yield a variety of intricate molecular frameworks.
Furthermore, the hydroxyl group can be used to initiate cyclization reactions. For example, intramolecular reactions with other functional groups, either pre-existing or introduced onto the phenyl or furan ring, can lead to the formation of new heterocyclic rings fused to the parent structure.
A study on the synthesis of new heterocyclic derivatives from 2-furyl methanethiol, a related compound, demonstrated the cyclization of furan-containing intermediates to form complex structures like oxadiazoles. echemcom.com This suggests that this compound could undergo similar transformations, for instance, after conversion of the methanol group to a more reactive species, to yield novel polycyclic heterocyclic systems.
Principles of Molecular Design for Ligand Development (focusing on chemical recognition motifs)
The design of ligands for specific metal ions or biological targets is a cornerstone of coordination chemistry and drug discovery. This compound possesses several features that are attractive for ligand design. The furan oxygen and the sulfur atom of the methylthio group can act as Lewis basic sites, capable of coordinating to metal centers.
Key Chemical Recognition Motifs:
Hemilabile Ligand Potential: The combination of a "hard" oxygen donor (from the furan ring and the methanol group) and a "soft" sulfur donor (from the methylthio group) makes this molecule a potential hemilabile ligand. Such ligands can reversibly bind to a metal center through one of the donor atoms, which can be crucial for catalytic cycles.
Pincer Ligand Precursor: With appropriate modifications, this scaffold could be elaborated into a pincer-type ligand. For example, functionalization of the carbon atoms adjacent to the furan oxygen and the methylthio group could introduce additional donor arms, leading to a tridentate ligand that can strongly bind to a metal.
Chiral Ligand Synthesis: The carbon atom of the methanol group is a stereocenter. Resolution of the racemic mixture or asymmetric synthesis of one enantiomer would provide a chiral building block for the development of enantioselective catalysts or probes for chiral recognition.
The phenyl ring provides a rigid backbone that can be further functionalized to tune the steric and electronic properties of the resulting ligand, thereby influencing its binding affinity and selectivity.
Exploration in the Development of Functional Materials and Chemical Sensors
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of functional materials and chemical sensors.
The furan ring is an electron-rich heterocycle that can participate in the formation of conductive polymers or organic semiconductors. Polymerization of furan-containing monomers can lead to materials with interesting photophysical and electronic properties. The presence of the sulfur atom could enhance the material's affinity for certain heavy metal ions, making it a potential component in sensory materials.
For chemical sensing applications, the molecule could be incorporated into a larger system where binding of an analyte to the recognition motifs (the furan oxygen, the methanol oxygen, or the sulfur atom) would trigger a detectable signal, such as a change in fluorescence or color. For example, coordination of a metal ion could alter the conjugation of the pi-electron system, leading to a spectroscopic response.
While direct applications of this compound in this area have not been extensively reported, the principles of molecular design suggest its potential. The ability to fine-tune the molecule's properties through chemical modification makes it a versatile platform for creating materials with tailored functions.
Table 2: Potential Applications in Materials and Sensors
| Application Area | Relevant Molecular Feature | Principle of Function |
| Organic Electronics | Conjugated furan and phenyl rings | Formation of conductive or semi-conductive polymers |
| Chemical Sensors | Lewis basic O and S atoms | Coordination with analytes leading to a detectable signal change |
| Functional Polymers | Reactive methanol group | Polymerization or grafting onto polymer backbones |
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Example Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | H₂SO₄ (0.1 M) | +15% | |
| Solvent | DMF at 80°C | +20% | |
| Reactor Type | Continuous Flow (Residence: 30 min) | +25% |
Basic: What analytical techniques confirm the three-dimensional conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves atomic positions and bond angles, critical for understanding stereoelectronic effects .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methylthio group splitting patterns) .
- Computational Modeling (DFT) : Predicts electronic properties and stabilizes reactive intermediates for mechanistic studies .
Intermediate: How does the methylthio group influence chemical reactivity?
Methodological Answer:
The methylthio (-SMe) group:
- Electron Withdrawal : Enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitutions (e.g., nitration) .
- Steric Effects : Moderates steric hindrance, allowing regioselective functionalization at the furan oxygen .
- Redox Activity : Participates in thiol-disulfide exchange reactions under oxidative conditions .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities to enzymes like cytochrome P450 .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with receptors (e.g., GPCRs) to validate docking predictions .
- CRISPR-Cas9 Knockout Models : Confirm target relevance by observing phenotypic changes in cellular assays .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and MS (ESI vs. MALDI) to distinguish solvent-induced shifts from impurities .
- X-ray Diffraction : Resolve ambiguities in NOESY or COSY spectra by correlating crystallographic data with predicted coupling constants .
- Isotopic Labeling : Use ³⁴S-labeled methylthio groups to track unexpected isotopic splitting in mass spectra .
Advanced: How to model electronic properties computationally?
Methodological Answer:
Q. Table 2: Computational Parameters
| Property | Method (Software) | Application | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-31G* (Gaussian) | Reactivity Prediction | |
| Solvation Energy | MD-FF (AMBER) | Solubility Optimization |
Intermediate: How to manage byproducts during multi-step synthesis?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV254 to track reaction progress and isolate intermediates .
- Column Chromatography : Optimize eluent polarity (hexane:EtOAc gradients) to separate methylthio-containing byproducts .
- Recrystallization : Purify final product using ethanol/water mixtures to exploit differential solubility .
Advanced: What kinetic methods elucidate reaction mechanisms?
Methodological Answer:
- Stopped-Flow Spectroscopy : Measure rapid intermediate formation (e.g., thiolate anions) in substitution reactions .
- Isotope Effects (KIE) : Compare ¹²C/¹³C or ¹H/²H rates to identify rate-determining steps in furan ring functionalization .
Advanced: How to resolve enantiomers for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in racemic mixtures .
Advanced: How to validate mechanistic pathways in oxidation reactions?
Methodological Answer:
- Radical Trapping : Add TEMPO to quench sulfur-centered radicals during methylthio group oxidation .
- Isotope Labeling : Synthesize ¹⁸O-labeled methanol derivatives to track oxygen incorporation in furan ring openings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
